Cyclopentyl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
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Description
Cyclopentyl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a synthetic compound that is structurally similar to opioids and has been shown to have analgesic and anti-inflammatory effects. In
Scientific Research Applications
NLRP3 Inflammasome Inhibitors
The nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome plays a crucial role in the immune response. Researchers have explored inhibitors to modulate NLRP3 activity. A study by Gastaldi et al investigated derivatives of Cyclopentyl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone as potential NLRP3 inhibitors. These compounds demonstrated concentration-dependent inhibition of IL-1β release in human macrophages, making them promising candidates for further research.
mGluR2 Modulation in Schizophrenia Treatment
Selective metabotropic glutamate receptor 2 (mGluR2) inhibitors have shown promise in alleviating symptoms in patients with schizophrenia. While not directly related to Cyclopentyl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone , understanding its structural features may contribute to the design of novel mGluR2 modulators .
properties
IUPAC Name |
cyclopentyl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-20-15-8-11-18(12-15)14-6-9-17(10-7-14)16(19)13-4-2-3-5-13/h13-15H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSBUVDSULIJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
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